1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride
Overview
Description
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is a complex organic compound belonging to the class of spiro compounds It features a fused bicyclic structure combining an indoline ring and a piperidine ring
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Biological Activities of Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activity of Indole Derivatives
Indole derivatives have diverse biological activities and have shown immense potential to be explored for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions might produce corresponding ketones or carboxylic acids, while reduction reactions could lead to the formation of amines.
Scientific Research Applications
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound's unique structure makes it valuable in the development of advanced materials and catalysts.
Comparison with Similar Compounds
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is unique due to its spirocyclic structure, which distinguishes it from other indoline derivatives. Similar compounds include:
Indoline: A simpler structure without the fused piperidine ring.
Piperidine derivatives: Compounds containing only the piperidine ring without the indoline moiety.
Other spiro compounds: Similar spirocyclic structures with different fused rings.
These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that combines elements of indoline and piperidine. Its full chemical name is tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate, with a CAS number of 878376-82-0. The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing its bioavailability.
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antidepressant Effects : Studies indicate that derivatives of spiro[indoline-3,4'-piperidine] compounds can potentiate the effects of 5-hydroxytryptophan (5-HTP), suggesting potential antidepressant properties. For instance, one derivative showed an effective dose (ED50) of 7.8 mg/kg in animal models .
- Anticonvulsant Properties : The compound has been shown to provide protection against seizures induced by supramaximal electroshock (SES), with a notable effective dose observed at 17.3 mg/kg .
- Anti-inflammatory Activity : In vitro studies have demonstrated that certain indoline-based compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. A related compound exhibited IC50 values of approximately 0.45 μM against isolated 5-LOX, indicating strong anti-inflammatory potential .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- MDM2-p53 Interaction Disruption : Spirocyclic compounds have been shown to disrupt the MDM2-p53 interaction, which is crucial for tumor suppression. This mechanism underlies their anticancer activity .
- Inhibition of Lipoxygenase Enzymes : By inhibiting lipoxygenases, these compounds can reduce the production of pro-inflammatory mediators, which may be beneficial in treating inflammatory diseases .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4;/h5-6,11,19H,7-10,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZHEMABFBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743271 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878167-54-5 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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